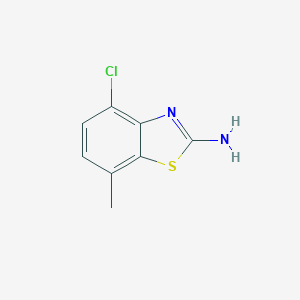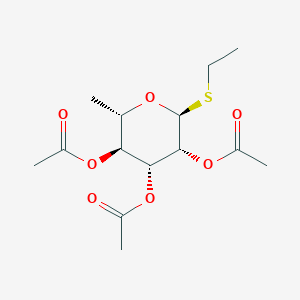![molecular formula C13H10O3 B145279 6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid CAS No. 125363-72-6](/img/structure/B145279.png)
6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid is a complex organic compound with the molecular formula C₁₃H₁₀O₃ It is characterized by a unique structure that includes a naphthalene ring fused with a cyclobutane ring, and a hydroxyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of a suitable diene with a naphthalene derivative, followed by hydroxylation and carboxylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted naphthalene derivatives.
Scientific Research Applications
6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid methyl ester
- This compound ethyl ester
- This compound amide
Uniqueness
Compared to its similar compounds, this compound is unique due to its specific functional groups and structural configuration
Properties
CAS No. |
125363-72-6 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O3/c14-8-2-4-9-7(5-8)1-3-10-11(9)6-12(10)13(15)16/h1-5,12,14H,6H2,(H,15,16) |
InChI Key |
AGWMUHOZWMNNMW-UHFFFAOYSA-N |
SMILES |
C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O |
Synonyms |
6-hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid 6-OH-DCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


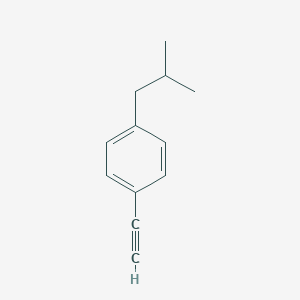
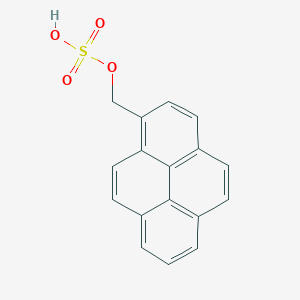
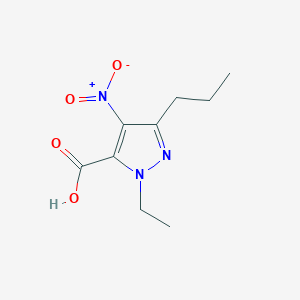
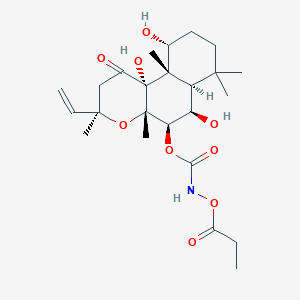
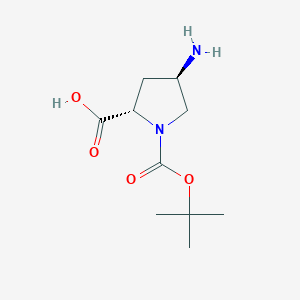
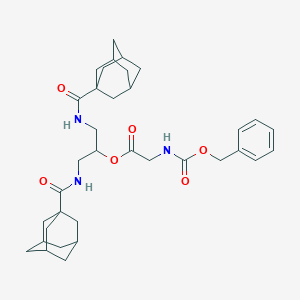
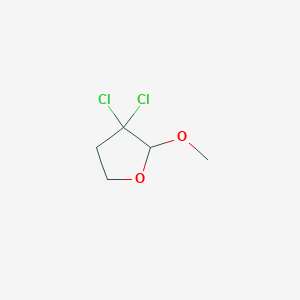
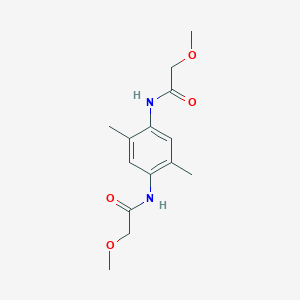
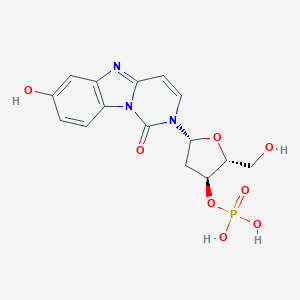
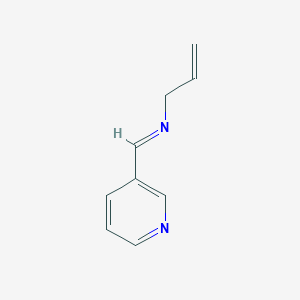
![3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride](/img/structure/B145215.png)
